(2S)-2,3-dihydroxypropanoic acid

Overview

Description

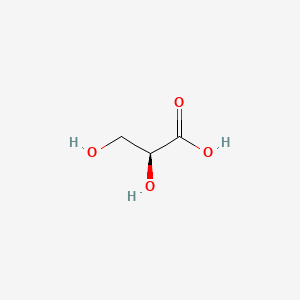

(2S)-2,3-Dihydroxypropanoic acid, also known as D-glyceric acid or glyceric acid, is a chiral hydroxycarboxylic acid with the molecular formula C₃H₆O₄ and a molecular weight of 106.08 g/mol . Its structure consists of a three-carbon chain with hydroxyl groups at positions C2 and C3 and a carboxylic acid group at C1. The S-configuration at C2 distinguishes it from its enantiomer, the (2R)-form .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2,3-dihydroxypropanoic acid can be synthesized through several methods. One common approach involves the oxidation of glycerol using mild oxidizing agents such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is often produced via microbial fermentation. Specific strains of bacteria or yeast are engineered to convert substrates like glucose or glycerol into the desired product. This method is favored for its sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3-dihydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tartronic acid or mesoxalic acid.

Reduction: Reduction reactions can convert it into glycerol.

Esterification: Reacting with alcohols in the presence of acid catalysts forms esters.

Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts for Esterification: Sulfuric acid, p-toluenesulfonic acid.

Major Products

Oxidation: Tartronic acid, mesoxalic acid.

Reduction: Glycerol.

Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₃H₆O₄

- Molecular Weight : 106.08 g/mol

- Structure : The compound features a carboxylic acid group and two hydroxyl groups, contributing to its solubility and reactivity in biochemical processes.

Metabolic Pathways

(2S)-2,3-dihydroxypropanoic acid plays a crucial role in metabolic processes, particularly in glycolysis. It acts as an intermediate in the conversion of glyceraldehyde 3-phosphate to phosphoenolpyruvate, which is essential for cellular energy production . Understanding its role can lead to insights into energy metabolism and potential therapeutic targets.

Clinical Implications

This compound is notably secreted in excess by patients with conditions such as D-glyceric aciduria and D-glycerate anemia. Research indicates that it may have implications in the development of treatments for metabolic disorders related to these conditions.

Drug Development

Due to its biological activity, this compound is considered a valuable building block for drug development. Its structural properties allow it to participate in various chemical reactions that can lead to the synthesis of new pharmaceutical compounds .

Enzyme Interaction Studies

Studies on the interaction of this compound with enzymes have shown that it can influence metabolic pathways and enzyme activity. For instance, it has been used in kinetic assays to study the activity of dehydrogenases involved in hydroxyacid metabolism .

Synthesis of Other Compounds

This compound serves as an intermediate in the synthesis of various alpha-hydroxycarboxylic acids through biotransformation processes using microorganisms like E. coli . This method highlights its potential for large-scale industrial applications.

Environmental Studies

Research has indicated that this compound is present in various microorganisms, such as Synechocystis and Lotus creticus. Studying its metabolism within these organisms can provide insights into ecological processes and the role of microbial communities in environmental health.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (2S)-2,3-dihydroxypropanoic acid involves its participation in enzymatic reactions. It acts as a substrate for enzymes like glycerate kinase and glycerate dehydrogenase, which catalyze its conversion into other metabolites. These reactions are crucial for energy production and biosynthesis in cells.

Comparison with Similar Compounds

Key Properties and Roles:

- Biological Significance: Acts as an intermediate in the glycolysis pathway, where it is derived from glyceraldehyde via oxidation . It is also implicated in primary hyperoxaluria type 2 (PH2), a metabolic disorder caused by deficiencies in glyoxylate reductase/hydroxypyruvate reductase (GRHPR), leading to abnormal glyoxylate metabolism .

- Prebiotic Synthesis : Formed in aqueous aerosol experiments simulating early Earth conditions, alongside tartaric acid .

- Conformational Behavior : NMR studies reveal solvent- and ionization-dependent conformational preferences, critical for understanding its reactivity and interactions .

(2R)-2,3-Dihydroxypropanoic Acid (Enantiomer)

- Structure : Same molecular formula (C₃H₆O₄ ) but R-configuration at C2.

- Biological Context : Identified as an active compound in Traditional Botanical Compounds (TBC) for diabetic lower extremity arterial disease (LEAD) .

- Metabolomics Data : Quantified in NIH Metabolomics Workbench datasets, with distinct physiological levels compared to the S-enantiomer, suggesting enantiomer-specific metabolic pathways .

Tartaric Acid (2,3-Dihydroxybutanedioic Acid)

- Structure : C₄H₆O₆ , featuring two carboxylic acid groups and vicinal hydroxyls.

- Industrial Use : Widely employed as a food additive (e.g., in wine) due to its acidity and chiral properties.

Citric Acid

- Structure : C₆H₈O₇ , a tricarboxylic acid with one hydroxyl group.

- Metabolic Role : Central to the tricarboxylic acid (TCA) cycle , facilitating ATP production.

- Agricultural Research : Associated with QTLs in ryegrass, linking genetic variation to citric acid levels and plant metabolism .

Glyceraldehyde and Dihydroxyacetone (Metabolic Precursors)

- Glyceraldehyde (C₃H₆O₃) : A 2,3-dihydroxypropanal intermediate in glycolysis, oxidized to form glyceric acid .

- Dihydroxyacetone (C₃H₆O₃) : A ketose isomer of glyceraldehyde, involved in lipid and carbohydrate metabolism.

Table 1: Comparative Analysis of (2S)-2,3-Dihydroxypropanoic Acid and Related Compounds

Q & A

Basic Research Questions

Q. What are effective synthetic routes for (2S)-2,3-dihydroxypropanoic acid in laboratory settings?

- Methodology : Synthesis typically involves multi-step reactions with protection-deprotection strategies to preserve stereochemistry. For example, coupling reactions using chiral precursors (e.g., glyceraldehyde derivatives) under controlled pH and temperature conditions can yield the (2S)-enantiomer. Enzymatic synthesis using dehydrogenases or isomerases may also be employed to ensure enantiomeric purity .

- Key Considerations : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to verify stereochemical integrity post-synthesis.

Table 1: Metabolic Changes of this compound Under Arsenate Stress

| Metabolite | Fold Change (FC) | p-value | Role |

|---|---|---|---|

| This compound | 3.32 | 0.000343 | Redox balance, metal chelation |

| Citric acid | 0.12 | 0.000335 | Downregulated TCA cycle |

Source : Non-targeted metabolomics data from Kodamaea ohmeri under arsenate stress .

Table 2: NMR Coupling Constants for Conformational Analysis

| Solvent | (Hz) | Dominant Conformation |

|---|---|---|

| DO | 4.5–6.0 | Gauche |

| CDCl | 8.0–10.0 | Trans |

Properties

IUPAC Name |

(2S)-2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182557 | |

| Record name | Glyceric acid, l- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28305-26-2 | |

| Record name | L-Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28305-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid, l- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028305262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceric acid, l- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O316U8TKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Glyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.